
Imidazo(1,2-a)pyrimidine, 2-((o-methylsulfonyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyrimidine, 2-((o-methylsulfonyl)phenyl)- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminobenzimidazole with substituted chalcones in the presence of a catalytic amount of piperidine under microwave irradiation . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Imidazo(1,2-a)pyrimidine, 2-((o-methylsulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Imidazo(1,2-a)pyrimidine, 2-((o-methylsulfonyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclooxygenase-2 (COX-2) inhibitors.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of imidazo(1,2-a)pyrimidine, 2-((o-methylsulfonyl)phenyl)- involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad range of applications in medicinal chemistry, including anticancer and antimicrobial activities.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Similar structure but with different substituents, leading to varied biological activities.
Uniqueness
Imidazo(1,2-a)pyrimidine, 2-((o-methylsulfonyl)phenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its high selectivity and potency as a COX-2 inhibitor .
Propiedades
Número CAS |
3458-53-5 |
|---|---|
Fórmula molecular |
C13H11N3O2S |
Peso molecular |
273.31 g/mol |
Nombre IUPAC |
2-(2-methylsulfonylphenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C13H11N3O2S/c1-19(17,18)12-6-3-2-5-10(12)11-9-16-8-4-7-14-13(16)15-11/h2-9H,1H3 |
Clave InChI |
SMLVKGDETBYFDI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1C2=CN3C=CC=NC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14154244.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154246.png)
![4-methyl-N-(5-oxo-7-phenyl-3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14154258.png)
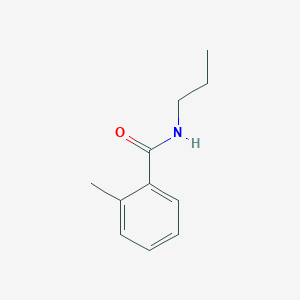
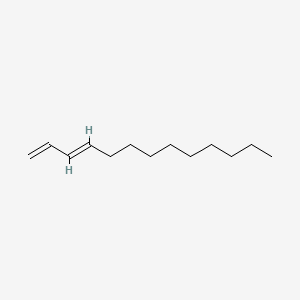
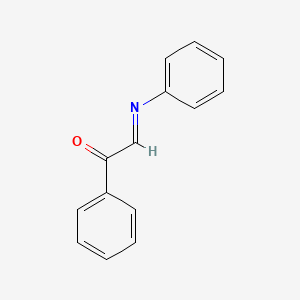
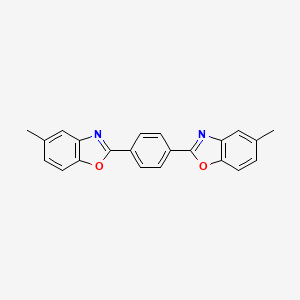
![2-[2-Methyl-5-[[4-[4-(trifluoromethyl)-2-thiazolyl]-1-piperidinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14154294.png)
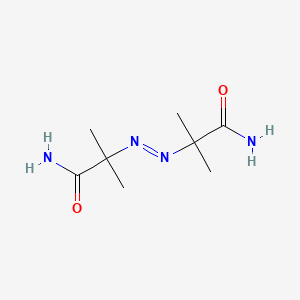
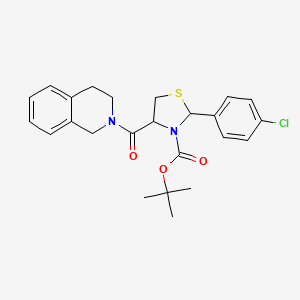
![(2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide](/img/structure/B14154334.png)
![N'-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14154336.png)
![2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate](/img/structure/B14154341.png)
